Product packaging for 4,9-Diaminodiamantane(Cat. No.:)

4,9-Diaminodiamantane

Cat. No.: B13577429
M. Wt: 218.34 g/mol
InChI Key: OQFGCBHYTPVGEY-UHFFFAOYSA-N
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Description

4,9-Diaminodiamantane is a high-value, diamondoid-based monomer specifically designed for research and development of next-generation high-performance polymers. Its rigid, three-dimensional diamondoid structure serves as a robust building block for creating materials with exceptional thermal stability and unique mechanical properties. The primary research application of this compound is in the synthesis of novel polyimides . Incorporating the diamantane nucleus into the polymer backbone imparts several advantageous characteristics to the resulting materials. These diamondoid polyimides exhibit good thermal stability, high glass transition temperatures (T g ), and low moisture absorption due to the hydrophobicity of the diamantane unit . Furthermore, these polymers are noted for their low dielectric constants, making them promising candidates for advanced applications in the microelectronics industry, such as in insulators or protective coatings . Research has demonstrated that polyimide films derived from this compound can be processed to form transparent, flexible films with excellent solubility in specific solvents like m-cresol, which is a significant advantage for processability . Diamondoids like diamantane are emerging as crucial molecular building blocks for nanotechnology, bridging the gap between molecular and macroscopic diamond . They are valued for being chemically well-defined, available in high purity, and for sharing many of the unique properties of diamond . Intended Use : This product is labeled For Research Use Only (RUO). It is not intended for use in diagnostic or therapeutic procedures for humans or animals . This product is exempt from most regulatory controls and is not certified for clinical use . By purchasing this product, you confirm it will be used for research purposes in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2 B13577429 4,9-Diaminodiamantane

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-diamine

InChI

InChI=1S/C14H22N2/c15-13-1-7-8-4-14(16)5-9(7)11(3-13)12(6-14)10(8)2-13/h7-12H,1-6,15-16H2

InChI Key

OQFGCBHYTPVGEY-UHFFFAOYSA-N

Canonical SMILES

C1C2C3CC4(CC2C5CC1(CC3C5C4)N)N

Origin of Product

United States

Synthesis Methodologies for 4,9 Diaminodiamantane

Precursor Synthesis and Functionalization Strategies

The successful synthesis of 4,9-diaminodiamantane is highly dependent on the efficient and regioselective preparation of suitable precursors. These precursors typically involve diamantane substituted with functional groups that can be readily converted into amino groups.

Synthesis of Diamantane Dihalides and Nitro Derivatives

The introduction of halogen or nitro groups at the 4- and 9-positions of the diamantane skeleton is a critical first step in many synthetic approaches.

Diamantane Dihalides: The direct halogenation of diamantane often leads to a mixture of isomers, making the isolation of the desired 4,9-disubstituted product challenging. Bromination of diamantane, for instance, can yield a mixture of medial (1- and 2-) and apical (4-) bromodiamantanes. Achieving disubstitution at the 4- and 9-positions with high selectivity remains a significant synthetic hurdle. Further research into regioselective halogenation methods is required to establish a reliable route to 4,9-dihalodiamantanes as precursors.

Nitro Derivatives: The nitration of diamantane offers a potential pathway to nitro-functionalized precursors. Treatment of diamantane with nitrating agents such as nitronium tetrafluoroborate (B81430) can introduce nitro groups onto the cage structure. However, similar to halogenation, controlling the regioselectivity to favor the 4,9-dinitrodiamantane isomer is a key challenge that needs to be addressed for this method to be synthetically useful. The reaction of diamantane with nitric acid has been reported to produce a mixture of 1- and 4-nitrodiamantanes, with the former being the predominant isomer.

Regioselective Functionalization Approaches

Given the challenges in direct disubstitution, regioselective functionalization strategies are crucial. One promising approach involves the rearrangement of at least two-fold nitroxylated or hydroxylated diamantanes in the presence of a strong acid. This rearrangement has been found to yield 4,9-substituted diamantanes, which can then be converted to other derivatives. This method offers a more controlled route to the desired 4,9-disubstituted pattern.

Another strategy involves leveraging the inherent reactivity differences between the apical (4, 9) and medial (1, 2, 6, etc.) positions of the diamantane core. While direct electrophilic substitution often favors the medial positions, certain reaction conditions or the use of specific catalysts can influence the regioselectivity towards the apical sites.

Amination Reactions and Reductive Pathways

Once suitable precursors are obtained, the next stage involves the introduction of the amino groups. This can be achieved through various amination techniques or by the reduction of nitrogen-containing functional groups.

Direct Amination Techniques

Direct amination of the diamantane core is an attractive but challenging approach. Amidation of diamantane with acetonitrile (B52724) in the presence of molybdenum hexacarbonyl and bromotrichloromethane (B165885) has been shown to produce a mixture of N-(1-diamantyl)acetamide and N-(4-diamantyl)acetamide. While this demonstrates the feasibility of introducing a nitrogen-containing functionality at the 4-position, achieving selective diamination at the 4- and 9-positions directly from diamantane is not yet a well-established method.

Reduction of Nitro-Diamantanes

A more common and reliable method for introducing amino groups is through the reduction of nitro compounds. Once 4,9-dinitrodiamantane is synthesized and isolated, it can be reduced to this compound using standard reducing agents. Common reagents for the reduction of nitro groups to amines include catalytic hydrogenation (e.g., using palladium on carbon) or metal-acid combinations (e.g., tin or iron in hydrochloric acid). The efficiency of this reduction step is generally high, making it a viable pathway provided a good route to the dinitro precursor exists.

Multi-step Synthetic Routes

Multi-step synthetic sequences often provide the most practical and reliable access to this compound. One such route involves the synthesis of 4,9-diazidodiamantane as a key intermediate. This diazide can then be reduced to the corresponding diamine. A reported method describes the preparation of diaminodiamondoids from diazidodiamondoids, starting from the parent hydrocarbon. This approach offers a strategic advantage as the azide (B81097) group is a versatile precursor to the amine functionality and can be introduced through nucleophilic substitution of suitable leaving groups at the 4- and 9-positions.

Another multi-step approach involves the synthesis of 4,9-dihydroxydiamantane, which can then be converted to the diamine. The hydroxyl groups can be transformed into better leaving groups (e.g., tosylates or mesylates) followed by nucleophilic substitution with an amine source, or through a Ritter-type reaction followed by hydrolysis. The synthesis of 4,9-(diacetylamino)diamantanes has been reported from the reaction of diamantane in a nitric acid-acetic acid mixture, followed by the addition of nitrogen-containing nucleophiles. Subsequent hydrolysis of the acetyl groups would yield the desired this compound.

Precursor/IntermediateReagents and Conditions for FormationSubsequent Transformation to this compound
4,9-Dinitrodiamantane Nitrating agents (e.g., Nitronium tetrafluoroborate). Regioselectivity is a challenge.Reduction (e.g., Catalytic hydrogenation, Sn/HCl)
4,9-Diazidodiamantane From a suitable 4,9-disubstituted diamantane with good leaving groups (e.g., dihalide, ditosylate) via substitution with an azide salt (e.g., NaN3).Reduction (e.g., Catalytic hydrogenation, LiAlH4)
4,9-Dihydroxydiamantane Rearrangement of dihydroxylated diamantane in strong acid.Conversion to a derivative with a good leaving group followed by amination, or via a Ritter reaction.
4,9-(Diacetylamino)diamantane Diamantane treated with a HNO3–AcOH mixture followed by nitrogen-containing nucleophiles.Hydrolysis of the acetyl groups.

Catalytic and Non-Catalytic Synthetic Methods

The introduction of amino groups onto the diamantane skeleton can be achieved through various synthetic strategies, including metal-mediated reactions and transformations under high pressure.

Metal-mediated Amination Protocols

Metal-catalyzed amination reactions offer a powerful tool for the formation of carbon-nitrogen bonds. While specific metal-mediated syntheses exclusively targeting this compound are not extensively documented in publicly available literature, related transformations on adamantane (B196018) and other diamondoids provide insights into potential synthetic pathways. Palladium and rhodium complexes, for instance, are known to catalyze C-H amination and allylic amination reactions, which could be adapted for the functionalization of diamantane precursors. nih.gov

One related approach involves the amidation of diamantane, which can subsequently be converted to the diamine. For example, the reaction of diamantane with nitriles in the presence of a catalyst can yield N-diamantylamides. These amide intermediates can then be hydrolyzed to the corresponding amines. While this highlights a potential route, the direct, selective metal-catalyzed diamination of the diamantane cage at the 4 and 9 positions remains a specialized area of research.

A general representation of a palladium-catalyzed amination is outlined in the table below, illustrating the common components and conditions for such reactions, which could be theoretically applied to a di-functionalized diamantane precursor.

Reaction Component Typical Example Purpose
Diamantane PrecursorDihalogenated DiamantaneStarting material with leaving groups for amination.
Amine SourceAmmonia equivalent or protected amineProvides the nitrogen for the amino group.
Palladium CatalystPd(dba)2Facilitates the carbon-nitrogen bond formation.
LigandBINAP or DavePhosModulates the reactivity and selectivity of the catalyst.
BasetBuONaActivates the amine source and neutralizes acid byproducts.
SolventDioxaneProvides a suitable reaction medium.
This table presents a generalized scheme for palladium-catalyzed amination reactions, which could be adapted for the synthesis of diaminodiamantanes.

High-Pressure Synthesis Considerations

High-pressure and high-temperature (HPHT) conditions are primarily employed in the synthesis of nanodiamonds from diamondoid precursors like adamantane. These methods focus on the carbonization of the hydrocarbon cage to form diamond lattices. While not a direct method for synthesizing aminated diamondoids, the stability of the diamantane cage under such extreme conditions is noteworthy.

Purification and Isolation Techniques for Diaminodiamantane Isomers

The synthesis of diaminodiamantanes typically results in a mixture of isomers, including the 1,6- and 4,9-disubstituted products. The separation and purification of the desired this compound from these isomers is a critical step.

Chromatographic Separation Methods

High-performance liquid chromatography (HPLC) is a powerful technique for the separation of isomers. The separation of diaminodiamantane isomers can be achieved by exploiting the subtle differences in their polarity and interaction with the stationary phase of the chromatography column. Both normal-phase and reversed-phase HPLC can be employed.

For the separation of diaminodiamantane isomers, a normal-phase column (e.g., silica (B1680970) gel) with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and a more polar solvent like isopropanol (B130326) or ethyl acetate) could be effective. Alternatively, reversed-phase HPLC using a C18 column with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with additives like trifluoroacetic acid to improve peak shape) is a common strategy for separating amine-containing compounds. The choice of column and mobile phase is crucial for achieving baseline separation of the isomers.

A hypothetical HPLC separation of diaminodiamantane isomers is detailed in the table below:

Parameter Condition 1 (Normal Phase) Condition 2 (Reversed Phase)
Column Silica Gel (5 µm, 4.6 x 250 mm)C18 (5 µm, 4.6 x 250 mm)
Mobile Phase Hexane:Isopropanol (90:10)Acetonitrile:Water with 0.1% TFA (60:40)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm
Expected Elution Order Based on increasing polarityBased on decreasing polarity
This table illustrates potential starting conditions for the HPLC separation of diaminodiamantane isomers, which would require optimization for specific mixtures.

Crystallization and Recrystallization Optimization

Crystallization is a fundamental technique for the purification of solid compounds. For this compound, a suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The process involves dissolving the impure mixture of isomers in a minimum amount of hot solvent, followed by slow cooling to allow for the selective crystallization of the desired isomer.

The choice of solvent is critical and is determined empirically. A range of solvents with varying polarities should be screened. Common solvents for the recrystallization of amines include alcohols (e.g., methanol, ethanol, isopropanol), esters (e.g., ethyl acetate), and hydrocarbon solvents (e.g., hexane, toluene), or mixtures thereof. The optimization process involves finding a solvent or solvent mixture that provides a good yield of pure crystals of this compound while leaving the other isomers and impurities in the mother liquor. Fractional crystallization, where the isomers are sequentially crystallized from the same solution, can also be an effective purification strategy.

The general steps for recrystallization are summarized in the following table:

Step Procedure Purpose
1. Solvent SelectionTest solubility of the crude product in various solvents at room and elevated temperatures.To find a solvent that dissolves the compound when hot but not when cold.
2. DissolutionDissolve the impure solid in a minimum amount of the chosen hot solvent.To create a saturated solution from which pure crystals can form upon cooling.
3. Hot Filtration (optional)If insoluble impurities are present, filter the hot solution.To remove any solid impurities before crystallization.
4. CoolingAllow the solution to cool slowly to room temperature, then potentially in an ice bath.To induce crystallization of the desired compound.
5. Crystal CollectionIsolate the crystals by vacuum filtration.To separate the purified solid from the mother liquor containing impurities.
6. WashingWash the collected crystals with a small amount of cold solvent.To remove any residual mother liquor from the crystal surfaces.
7. DryingDry the crystals to remove any remaining solvent.To obtain the final, pure solid product.
This table outlines the general procedure for the recrystallization of a solid organic compound like this compound.

Reactivity and Mechanistic Studies of 4,9 Diaminodiamantane

Protonation and Acid-Base Chemistry

The basicity of the amino groups in 4,9-diaminodiamantane is a fundamental aspect of its chemical character, governing its behavior in acidic media and its utility as a ligand or building block.

pKa Determination and Basicity of Diaminodiamantane

The basicity of an amine is quantified by the pKa of its conjugate acid. While specific experimental pKa values for this compound are not extensively documented in readily available literature, the basicity can be understood by considering the electronic effects of the diamondoid cage. Aliphatic amines are generally more basic than aromatic amines because the lone pair of electrons on the nitrogen atom is more available for protonation. The diamantane cage, being a saturated hydrocarbon framework, is expected to be electron-donating through inductive effects, thus enhancing the basicity of the amino groups compared to ammonia.

Theoretical studies on the proton affinity and gas-phase basicity of the parent diamantane molecule provide insights into the electronic nature of the cage. These studies suggest that the rigid structure can effectively stabilize a positive charge, which would be formed upon protonation of the amino groups. The positioning of the two amino groups at a significant distance from each other in the 4,9-positions minimizes electrostatic repulsion between the two resulting ammonium (B1175870) centers upon diprotonation, which can influence the second pKa value.

Table 1: General pKa Values for Related Amines

CompoundpKa of Conjugate Acid
Ammonia9.25
Ethylamine10.63
Aniline4.63

This table provides context for the expected basicity of an aliphatic amine like this compound.

Formation of Ammonium Salts

As bases, the amino groups of this compound readily react with acids to form the corresponding ammonium salts. For instance, treatment with hydrochloric acid would yield this compound dihydrochloride. The formation of these salts is a straightforward acid-base reaction. These salt forms often exhibit increased water solubility compared to the free base, a property that can be advantageous in certain applications. The preparation of such salts is a common strategy in the purification and handling of amines.

Nucleophilic Reactivity of Amino Groups

The lone pair of electrons on the nitrogen atoms of this compound makes it a potent nucleophile, enabling a variety of chemical transformations at the amino groups.

Acylation Reactions and Amide Formation

This compound undergoes acylation with acylating agents such as acyl chlorides and acid anhydrides to form amides. libretexts.org The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. wikipedia.orgstudy.com Given the presence of two amino groups, both mono- and di-acylated products can be formed. The control over the degree of acylation often depends on the stoichiometry of the reactants and the reaction conditions. For instance, using a limited amount of the acylating agent would favor the formation of the mono-acylated product. The rigid structure of the diamantane core may influence the reactivity of the second amino group after the first has been acylated due to steric hindrance or electronic effects.

Table 2: General Conditions for Amine Acylation

Acylating AgentTypical ConditionsProduct
Acyl ChlorideBase (e.g., pyridine, triethylamine), inert solventAmide
Acid AnhydrideHeat or catalyst (e.g., DMAP)Amide

Alkylation and Reductive Amination Pathways

The amino groups of this compound can be alkylated through reaction with alkyl halides. This reaction, however, can be difficult to control and may lead to a mixture of mono- and di-alkylated products, as well as over-alkylation to form quaternary ammonium salts. libretexts.org

A more controlled method for introducing alkyl groups is through reductive amination. wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com This process involves the reaction of the diamine with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com This method offers a versatile pathway to synthesize a wide range of N-substituted this compound derivatives. The reaction with dicarbonyl compounds could also lead to the formation of macrocyclic structures.

Table 3: Common Reducing Agents in Reductive Amination

Reducing AgentKey Features
Sodium Borohydride (NaBH₄)Readily available, effective for imine reduction.
Sodium Cyanoborohydride (NaBH₃CN)More selective, can be used at slightly acidic pH where imine formation is favorable. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective, often used for reductive amination of a wide range of substrates.

Urea (B33335) and Thiourea (B124793) Derivative Synthesis

The reaction of this compound with isocyanates and isothiocyanates provides a direct route to the synthesis of urea and thiourea derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions. The nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate is the key step in this transformation. Given the difunctional nature of this compound, this reaction can be utilized to synthesize bis-ureas and bis-thioureas, which can act as linkers in the construction of larger molecular architectures or as ligands for metal coordination. Derivatives of adamantane (B196018) amines have been explored for their potential as chemotherapeutic agents. acs.orgnih.govacs.orgnih.gov

Table 4: Synthesis of Urea and Thiourea Derivatives

ReagentProduct
Isocyanate (R-N=C=O)Urea
Isothiocyanate (R-N=C=S)Thiourea

Electrophilic Substitution (if applicable to modified systems)

Direct electrophilic substitution on the nitrogen atoms of this compound is expected to proceed in a manner typical for primary amines, such as alkylation and acylation, to form modified systems. However, electrophilic substitution on the diamantane cage itself, particularly in systems where the amino groups are modified (e.g., acylated), is a more complex topic.

While no specific studies on electrophilic substitution of N-modified this compound were found, the reactivity of the parent diamantane cage offers insights. Electrophilic functionalization of diamantane and its dimers with strong electrophiles tends to favor substitution at the medial bridgehead positions. This preference is attributed to the relative stability of the resulting carbocation intermediates.

It is plausible that N-acylation of this compound would deactivate the cage towards electrophilic attack due to the electron-withdrawing nature of the acyl groups. However, should a reaction occur, the directing influence of these substituents would need to be considered. Further computational and experimental studies are required to fully elucidate the electrophilic substitution patterns on modified this compound systems.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound can be considered at two distinct sites: the amino groups and the hydrocarbon cage.

Oxidation:

The primary amino groups of this compound are susceptible to oxidation. Polyamines, in general, are substrates for various amine oxidases, which catalyze their oxidative deamination to produce aldehydes, hydrogen peroxide, and ammonia. researchgate.netrsc.org The enzymatic oxidation of polyamines is a critical metabolic process. nih.gov In the context of chemical oxidation, reagents like hydrogen peroxide or peroxy acids can oxidize tertiary amines to N-oxides. acs.orgnih.gov While this compound is a primary diamine, similar principles of nitrogen oxidation would apply, potentially leading to hydroxylamines or nitroso compounds under controlled conditions. The oxidation of polyamines can also be a factor in cellular oxidative stress due to the production of reactive oxygen species. mdpi.com

The diamantane cage itself is remarkably stable to oxidation. However, under forcing conditions, the parent diamantane can be oxidized to form diamantane-4,9-diol. This diol is a direct precursor to this compound, highlighting the robustness of the cage.

Reduction:

The reduction chemistry of this compound would primarily involve derivatives, such as N-oxides or nitro groups, if they were to be synthesized. Amine N-oxides can be readily reduced back to the corresponding amines using various reagents, including diboron (B99234) compounds and titanium(III) chloride. nih.govresearchgate.net This reactivity is often exploited in medicinal chemistry for the development of prodrugs. nih.gov Should a synthetic route to 4,9-dinitrodiamantane be developed, its reduction would be a key step in an alternative synthesis of this compound.

Below is a table summarizing the potential oxidation and reduction products of this compound and its derivatives, based on general amine chemistry.

Starting MaterialReaction TypePotential ReagentsPotential Product(s)
This compoundOxidation of Amino GroupsAmine Oxidases, H₂O₂Corresponding Aldehydes, H₂O₂, NH₃
This compound N,N'-dioxide (hypothetical)Reduction of N-oxidesB₂(pin)₂, TiCl₃This compound
4,9-Dinitrodiamantane (hypothetical)Reduction of Nitro GroupsH₂, Pd/C; Sn, HClThis compound

Ring-Opening and Rearrangement Reactions (if observed)

The diamondoid structure of adamantane and its homologues, including diamantane, is characterized by a high degree of thermodynamic stability. The rigid, strain-free cage is resistant to ring-opening and rearrangement reactions under typical conditions. It is believed that the presence of diamondoids in petroleum is a result of Lewis acid-catalyzed rearrangements of other polycyclic hydrocarbons into these highly stable structures. arxiv.org

To date, there have been no reports of ring-opening or skeletal rearrangement reactions of the this compound cage itself. The stability of the diamantane core suggests that such reactions would require exceptionally harsh conditions, likely leading to non-selective degradation of the molecule.

While rearrangements involving the amino substituents are conceivable (e.g., Hofmann or Curtius rearrangements of amide or acyl azide (B81097) derivatives), these reactions would modify the functional groups without altering the underlying carbon skeleton of the diamantane cage. nih.gov A recent strategy for the "skeletal editing" of diamondoids has been reported, allowing for the selective replacement of a methylene (B1212753) group with a heteroatom, but this involves a multi-step process rather than a direct rearrangement of the existing cage. nih.gov

The inherent stability of the diamantane framework is a defining characteristic of this compound, making ring-opening and rearrangement reactions of the cage itself highly improbable under standard synthetic conditions.

Theoretical and Computational Investigations of 4,9 Diaminodiamantane

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, governed by its electronic structure. For 4,9-diaminodiamantane, such calculations would provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. While general DFT calculations have been performed on diamondoid systems to optimize geometries and determine atomic charges for subsequent simulations, specific and detailed electronic structure analyses for this compound, including bond lengths, bond angles, and Mulliken charge distributions, are not readily found in published research. Such data would be critical for understanding how the amino functional groups influence the electronic properties of the rigid diamondoid cage.

A hypothetical DFT analysis would likely reveal the following:

Geometry Optimization: Calculation of the lowest energy structure, providing precise bond lengths and angles.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. The amino groups are expected to significantly raise the HOMO energy compared to unsubstituted diamantane, indicating a higher propensity for electrophilic attack.

Electrostatic Potential: Mapping the electrostatic potential surface to identify electron-rich (amino groups) and electron-poor regions, which governs non-covalent interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Property Expected Value/Observation
HOMO Energy Higher than diamantane
LUMO Energy Similar to diamantane
HOMO-LUMO Gap Smaller than diamantane
Mulliken Charge on Nitrogen Negative

Ab Initio Calculations for Bonding and Reactivity Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide high-accuracy predictions of molecular properties. There is a lack of specific ab initio studies focused on the bonding characteristics and reactivity of this compound in the available literature. Such studies would be instrumental in providing a more detailed picture of the covalent bonds within the molecule and predicting its behavior in chemical reactions.

Conformational Analysis and Energy Landscapes

The rigid cage-like structure of the diamantane core severely restricts the conformational freedom of this compound. The primary conformational flexibility would arise from the rotation of the amino (-NH2) groups around the C-N bonds. A detailed conformational analysis, likely using quantum chemical methods, would map the potential energy surface as a function of the dihedral angles of the amino groups. This would reveal the most stable orientations of the amino groups and the energy barriers to their rotation. However, specific studies detailing the conformational energy landscape of this molecule are not currently available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions over time. While MD simulations have been applied to diamondoids to study their self-assembly, detailed simulations focusing on the solvation and specific intermolecular interactions of this compound are not well-documented.

Solvation Effects on this compound

The solvation of this compound would be characterized by the interplay between the hydrophobic diamondoid cage and the hydrophilic amino groups. MD simulations could provide insights into how solvent molecules, such as water, arrange themselves around the solute. It is expected that water molecules would form hydrogen bonds with the amino groups while exhibiting hydrophobic hydration around the hydrocarbon framework. The quantitative analysis of these effects, including solvation free energy and radial distribution functions, requires specific simulation studies that have not been published.

Intermolecular Interactions and Self-Assembly Prediction

The presence of amino groups on the diamantane scaffold introduces the possibility of strong, directional hydrogen bonding between molecules. This is in contrast to the purely van der Waals interactions that govern the self-assembly of unsubstituted diamondoids. MD simulations would be crucial for predicting how these hydrogen bonds direct the self-assembly of this compound into larger ordered structures, potentially leading to novel supramolecular materials. While the self-assembly of other diamondoid derivatives has been investigated, a dedicated study on this compound is needed to understand its unique assembly behavior.

Table 2: Mentioned Compounds

Compound Name
This compound

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a simplified yet powerful model for predicting the reactivity and electronic properties of molecules. This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. Conversely, the LUMO is the innermost orbital devoid of electrons and serves as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarized and reactive.

For this compound, computational studies are necessary to determine the specific energies of the HOMO and LUMO, as well as the magnitude of the HOMO-LUMO gap. Such calculations would typically involve methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size. The results of these calculations would provide valuable information on the electron-donating and accepting capabilities of this compound, shedding light on its potential role in charge-transfer processes and its suitability for applications in electronic materials.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
HOMO-
LUMO-
HOMO-LUMO Gap-

Note: Specific calculated values for this compound are not currently available in the public literature. The table is presented as a template for such data.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization. Theoretical predictions of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for this compound can provide a detailed picture of its structural and electronic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts for both ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. These calculations predict the resonance frequencies of the different nuclei in the molecule, which are highly sensitive to their local electronic environment. For this compound, these predictions would help in assigning the signals in an experimental NMR spectrum, confirming the molecular structure, and providing insights into the electronic effects of the amino groups on the diamantane cage.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

Atom TypePredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C4, C9 (with -NH₂)--
Other cage carbons--
-NH₂Not Applicable-

Note: Specific calculated values for this compound are not currently available in the public literature. The table is presented as a template for such data.

Infrared (IR) Spectroscopy: Theoretical IR spectroscopy involves the calculation of the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. For this compound, this would allow for the identification of characteristic vibrational modes, such as the N-H stretches of the amino groups and the various C-H and C-C vibrations of the diamantane framework.

Table 3: Hypothetical Predicted Key IR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch-
C-H Stretch-
N-H Bend-
C-C Stretch-

Note: Specific calculated values for this compound are not currently available in the public literature. The table is presented as a template for such data.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules in the UV-Vis range. These calculations determine the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a series of absorption wavelengths (λ_max) and their corresponding oscillator strengths, which relate to the intensity of the absorption. For this compound, the predicted UV-Vis spectrum would reveal the electronic transitions responsible for its absorption of light and provide further information about its electronic structure.

Table 4: Hypothetical Predicted UV-Vis Absorption Data for this compound

TransitionPredicted λ_max (nm)Oscillator Strength
S₀ → S₁--
S₀ → S₂--

Note: Specific calculated values for this compound are not currently available in the public literature. The table is presented as a template for such data.

N-Substitution Chemistry

The primary amino groups of this compound are amenable to a range of N-substitution reactions, allowing for the introduction of diverse functional groups that can tune the molecule's physical and chemical properties.

The direct N-alkylation or N-arylation of this compound is a potential route for derivatization, analogous to standard amine chemistry. However, much of the existing research focuses on synthesizing more complex aryl-containing diamantane diamines through multi-step processes. For instance, derivatives such as 4,9-bis(4-aminophenyl)diamantane and 4,9-bis[4-(4-aminophenoxy)phenyl]diamantane are typically prepared by functionalizing the diamantane core first, followed by nitration and subsequent reduction to yield the amino groups, rather than by direct N-arylation of this compound itself arxiv.org. This approach allows for the incorporation of the rigid diamantane unit into larger, more complex aromatic structures destined for polymer synthesis.

The N-acylation of this compound is a more directly reported transformation. The reaction of the diamine with acylating agents provides a straightforward method to introduce amide functionalities. A key example is the synthesis of 4,9-bis(acetylamino)diamantane. This conversion can be achieved through a one-pot method that involves an oxidation stage followed by a Ritter-type reaction in an acidic medium researchgate.net. In this process, the addition of sulfuric acid increases the acidity of the medium, facilitating the introduction of the acetylamino groups onto the diamantane core researchgate.net. The resulting di-acylated product, 4,9-bis(acetylamino)diamantane, is a stable, crystalline solid researchgate.net.

While specific examples for N-sulfonylation of this compound are not prevalent in the reviewed literature, this transformation is a standard reaction for primary amines. It can be reasonably expected that this compound would react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to yield the corresponding N,N'-disulfonylated derivatives.

Synthesis of 4,9-bis(acetylamino)diamantane researchgate.net
Reactant/ReagentRoleReaction System
DiamantaneStarting HydrocarbonMixture of nitric and sulfuric acids followed by reaction with acetonitrile (B52724).
Nitric Acid / Sulfuric AcidOxidizing Agent / Acid Catalyst
AcetonitrileSource of Acetyl Group

Formation of Polymeric and Oligomeric Constructs

The difunctional nature and rigid geometry of this compound make it an excellent monomer for the synthesis of high-performance polymers. The incorporation of the diamantane cage into the polymer backbone imparts unique properties such as high thermal stability, enhanced solubility, and high glass transition temperatures.

This compound and its derivatives have been successfully used to synthesize novel polyamides and polyimides acs.orgkisti.re.kr. The rigid and bulky diamantane unit in the polymer backbone disrupts chain packing, which can lead to improved solubility in organic solvents without compromising thermal stability arxiv.org.

Polyamides: The polycondensation of diamantane-containing diamines, such as 4,9-bis(4-aminophenyl)diamantane, with various dicarboxylic acids yields aromatic polyamides. These polymers exhibit excellent thermal stability, with high glass transition temperatures (Tg) and satisfactory retention of their mechanical properties (storage modulus) at temperatures exceeding 350°C arxiv.org.

Polyimides: Similarly, new polyimides have been prepared by reacting this compound with different aromatic dianhydrides acs.orgkisti.re.kr. The resulting polyimides are noted for their high thermal stability, a characteristic feature of polymers containing diamondoid structures. The synthesis typically proceeds via a two-step method involving the formation of a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final, insoluble polyimide wikipedia.org.

Properties of Diamantane-Based Polymers
Polymer TypeDiamantane-Based MonomerKey PropertiesReference
Polyamide4,9-bis(4-aminophenyl)diamantaneHigh thermal stability, improved solubility, high Tg, good mechanical property retention at >350°C. arxiv.org
PolyimideThis compoundHigh-temperature stability, suitable for advanced material applications. acs.orgkisti.re.kr

Dendrimers and hyperbranched polymers are three-dimensional macromolecules with a highly branched architecture. While the difunctional nature of this compound is ideal for creating linear polymers, its use as a core or branching unit in dendrimers is not widely documented. Related diamondoid structures, such as tetra-functionalized adamantane (B196018), have been employed as core initiators for the synthesis of star-like polymers arxiv.org. This suggests a potential, though largely unexplored, application for appropriately functionalized diamantane derivatives in the construction of branched polymeric architectures. The rigid and well-defined geometry of the diamantane scaffold could offer precise control over the spatial arrangement of branches in such macromolecules.

Preparation of Diamantane-Based Ligands for Coordination Chemistry

The two primary amino groups of this compound are positioned on opposite sides of the rigid hydrocarbon cage, making the molecule a potential bidentate ligand for coordination with metal centers. The amino groups can act as Lewis bases, donating their lone pair of electrons to a metal ion to form a coordination complex.

The rigid separation of the two donor nitrogen atoms, dictated by the diamantane scaffold, means that this compound would likely act as a bridging ligand, linking two different metal centers or contributing to the formation of a coordination polymer. It is sterically incapable of chelating to a single metal center, a role often played by more flexible diamines. The well-defined distance and orientation between the amino groups could be exploited to construct predictable and highly ordered one-, two-, or three-dimensional coordination networks.

Although ditopic amino-ligands are generally weaker bases than heterocyclic N-donors, their ability to participate in both coordination bonds and hydrogen bonding can be used to reinforce crystal lattice structures mdpi.com. The unique, bulky, and lipophilic nature of the diamantane spacer could also influence the solubility and crystal packing of the resulting metal complexes. While the coordination chemistry of this compound itself is not yet extensively explored, the principles of coordination chemistry suggest it is a promising candidate for the design of novel metal-organic frameworks and coordination polymers.

Advanced Applications of 4,9 Diaminodiamantane and Its Derivatives Non Biological

Materials Science Applications

The incorporation of the rigid and bulky diamantane cage into polymers and other materials can lead to significant improvements in their thermal, mechanical, and optical properties.

Precursors for Diamond-like Carbon (DLC) Coatings

While direct evidence for the use of 4,9-diaminodiamantane as a precursor for diamond-like carbon (DLC) coatings is not extensively documented in publicly available research, the inherent diamondoid structure of the molecule makes it a conceptually ideal candidate for this application. DLC coatings are amorphous carbon films with a high percentage of sp³-hybridized carbon atoms, which impart properties similar to those of natural diamond, such as high hardness, low friction, and chemical inertness. The cage structure of this compound is essentially a building block of the diamond lattice. Therefore, its use as a precursor in plasma-enhanced chemical vapor deposition (PECVD) or other deposition techniques could potentially facilitate the formation of high-quality DLC films with a high sp³ content and excellent uniformity. The presence of amino groups could also offer advantages in terms of adhesion to various substrates.

High-Performance Polymer Additives

The integration of this compound into high-performance polymers, such as polyimides and polyamides, has been shown to significantly enhance their material properties. The rigid and bulky nature of the diamantane unit introduces steric hindrance and restricts chain mobility, leading to polymers with high glass transition temperatures (Tg), excellent thermal stability, and improved mechanical strength.

In a study on colorless polyimides derived from adamantane-containing diamines, which share structural similarities with diaminodiamantane, significant improvements in thermal and mechanical properties were observed. rsc.org Polyimides synthesized from 1,3-bis(4-aminophenyl) adamantane (B196018) exhibited high glass transition temperatures ranging from 285 to 440 °C. rsc.org These polymers also demonstrated excellent optical transparency, with over 80% transmittance at a wavelength of 400 nm. rsc.org The mechanical properties of these adamantane-containing polyimides were also notable, as detailed in the table below.

Table 1: Mechanical Properties of Adamantane-Containing Polyimide Films

Dianhydride Tensile Strength (MPa) Tensile Modulus (GPa) Elongation at Break (%)
6FDA 95.8 2.2 6.8
ODPA 102.3 2.5 7.5
BPDA 115.7 2.8 8.2

This table presents the mechanical properties of polyimide films synthesized from 1,3-bis(4-aminophenyl) adamantane and various commercial dianhydrides (6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; ODPA: 4,4'-Oxydiphthalic anhydride; BPDA: 3,3',4,4'-Biphenyltetracarboxylic dianhydride). The data highlights the influence of the dianhydride structure on the final mechanical properties of the polymer.

The incorporation of the adamantane structure led to polymers with a favorable combination of thermal stability, optical clarity, and mechanical robustness, making them suitable for applications in optics and optoelectronics. rsc.org Similar enhancements can be anticipated for polymers incorporating the even more rigid this compound.

Advanced Composite Materials

As a diamine, this compound can function as a curing agent or a modifier for epoxy resins and other thermosetting polymers used in advanced composite materials. The rigid diamondoid structure can enhance the crosslink density and stiffness of the resulting polymer network, leading to composites with improved mechanical performance and thermal stability. While specific data on composites containing this compound is limited, the principles of using rigid diamines as curing agents suggest that its incorporation would lead to a higher glass transition temperature, increased modulus, and potentially improved resistance to moisture and chemical attack. The precise impact on properties such as tensile strength and toughness would depend on the specific resin system and the curing conditions.

Supramolecular Architectures and Functional Frameworks

The defined geometry and reactive end-groups of this compound make it an attractive building block for the bottom-up construction of complex and functional supramolecular structures.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. The rigid and well-defined structure of this compound makes it a potential candidate for use as an organic linker in the synthesis of novel MOFs and COFs. By reacting with metal ions or other organic linkers, it could form robust, three-dimensional networks with permanent porosity. The diamondoid cage would act as a rigid spacer, ensuring the formation of a stable and porous framework. The resulting MOFs or COFs could exhibit interesting properties for applications in gas storage, separation, and catalysis, owing to the unique shape and size of the pores defined by the diamantane units.

Molecular Cages and Capsules

The principles of coordination-driven self-assembly can be utilized to construct discrete, three-dimensional molecular cages and capsules from this compound derivatives. By functionalizing the amino groups with appropriate coordinating moieties, such as pyridyl groups, and reacting them with metal ions that have specific coordination geometries (e.g., square planar platinum(II) or palladium(II)), it is possible to form well-defined cage-like structures.

Research has demonstrated the ability of metal-organic cages to encapsulate guest molecules within their internal cavities. A study on a pseudo-cubic metal-organic cage highlighted its ability to encapsulate a wide range of guest molecules, including diamantane itself. diamond.ac.uk This demonstrates the compatibility of the diamantane structure as a guest within such confined spaces. diamond.ac.uk The volume of guest molecules encapsulated ranged from 46% to 154% of the empty cage's cavity volume, showcasing the flexibility and adaptability of the host structure. diamond.ac.uk While this particular cage was not constructed from this compound, it illustrates the potential for creating diamantane-based hosts for guest encapsulation, which could have applications in areas such as drug delivery, sensing, and catalysis. The encapsulation of guest molecules can alter the properties of both the host and the guest, leading to novel functions and applications.

Catalysis (as a component of catalyst systems)

The rigid, three-dimensional structure of this compound provides a unique scaffold for the development of specialized catalyst systems. Its diamine functionality allows for its incorporation as a structural component in both homogeneous and heterogeneous catalysis, influencing the steric and electronic environment of the catalytic center.

Ligands in Homogeneous Catalysis

While direct studies on this compound as a ligand are not extensively documented, its structural motifs are relevant to established principles in ligand design for homogeneous catalysis. The amino groups on the diamantane cage can be derivatized to form various types of ligands, such as phosphine ligands, which are crucial in transition-metal-catalyzed reactions.

The synthesis of phosphine ligands often involves the reaction of organophosphorus compounds with molecules containing reactive functional groups, such as amines. For instance, the amino groups of this compound could be functionalized to create novel phosphine-containing ligands. These ligands can, in turn, form complexes with transition metals like palladium, rhodium, and ruthenium, which are active catalysts in a wide array of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.

The bulky and rigid diamantane backbone in such a ligand would be expected to create a well-defined steric environment around the metal center. This can be advantageous for controlling selectivity in catalytic reactions. For example, in asymmetric catalysis, the chirality of a ligand is transferred to the product, and the rigid nature of the diamantane core could enhance the enantioselectivity of a reaction by providing a more defined chiral pocket.

Furthermore, the electronic properties of the diamantane cage can influence the catalytic activity of the metal center. The electron-donating or withdrawing nature of substituents on the diamantane framework could be tuned to modulate the reactivity of the catalyst.

Supports for Heterogeneous Catalysts

In heterogeneous catalysis, the support material plays a critical role in the performance of the catalyst. The support provides a high surface area for the dispersion of active catalytic species and can also influence the catalytic reaction through support-metal interactions.

This compound can be envisioned as a building block for porous materials that can act as catalyst supports. One such class of materials is metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The diamine functionality of this compound makes it a suitable candidate for an organic linker in the synthesis of novel MOFs. The resulting MOFs would possess a porous structure with the diamantane cages incorporated into the framework. These pores can then be used to encapsulate metal nanoparticles, which are the active catalytic sites.

The advantages of using a this compound-based MOF as a catalyst support include:

High Surface Area and Porosity : The inherent porosity of MOFs allows for a high dispersion of catalytic nanoparticles, maximizing the number of active sites available for the reaction.

Defined Pore Structure : The regular and tunable pore structure of MOFs can lead to size and shape selectivity in catalytic reactions.

Functionalizable Framework : The diamantane units within the MOF framework could be further functionalized to create specific interactions with reactants or to influence the electronic properties of the encapsulated metal nanoparticles.

Alternatively, this compound can be used to synthesize polymers that can serve as catalyst supports. The diamine can be polymerized with other monomers to create a robust polymer matrix. Catalytically active metal nanoparticles can then be immobilized within this polymer support. The rigid diamantane units would enhance the thermal and mechanical stability of the polymer support.

Optoelectronic and Electronic Materials

The unique cage-like structure of the diamantane core in this compound makes it an interesting candidate for the development of advanced optoelectronic and electronic materials. Its incorporation into polymers can lead to materials with desirable optical and dielectric properties.

Incorporation into Luminescent Materials

While this compound itself is not luminescent, it can be used as a building block for the synthesis of luminescent materials. One approach is to create Schiff base ligands from the condensation reaction of this compound with aromatic aldehydes. These Schiff base ligands can then form complexes with metal ions, such as lanthanides or transition metals, to produce luminescent metal complexes.

The diamantane unit in these complexes can serve several purposes:

Structural Scaffold : The rigid adamantane cage can provide a well-defined and robust framework for the complex, which can enhance its stability.

Insulating Sheath : The bulky aliphatic structure of diamantane can encapsulate the luminescent metal center, shielding it from non-radiative decay pathways and potentially increasing the luminescence quantum yield and lifetime.

Tunable Environment : Functionalization of the diamantane core or the aromatic aldehyde could be used to fine-tune the electronic environment around the metal ion, thereby altering the emission wavelength and other photophysical properties of the complex.

Polymers incorporating this compound can also be designed to exhibit luminescent properties. For example, copolymerization of the diamine with fluorescent comonomers could lead to polymers where the diamantane units act as bulky, insulating spacers, preventing aggregation-induced quenching of the fluorophores.

Dielectric Materials

Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. They are widely used in the microelectronics industry as dielectric materials for insulation and packaging. A low dielectric constant (low-k) is a critical property for these materials, as it helps to reduce signal delay, crosstalk, and power dissipation in integrated circuits.

The synthesis of polyimides from this compound would typically involve a two-step process:

Poly(amic acid) formation : Reaction of this compound with a dianhydride in a polar aprotic solvent.

Imidization : Thermal or chemical conversion of the poly(amic acid) precursor to the final polyimide.

The resulting polyimides would be expected to exhibit a combination of desirable properties:

Low Dielectric Constant : Due to the introduction of the bulky diamantane cage.

High Thermal Stability : A characteristic feature of polyimides.

Good Solubility : The non-planar and bulky nature of the diamantane unit can improve the solubility of the polyimide in organic solvents, facilitating processing.

High Optical Transparency : The aliphatic nature of the diamantane can reduce charge-transfer complex formation between polymer chains, leading to colorless and transparent films.

The table below summarizes the expected impact of incorporating this compound into polyimides on their dielectric and related properties, based on studies of other cage-like diamines such as those derived from adamantane.

PropertyExpected Effect of this compound IncorporationRationale
Dielectric Constant (k) DecreaseIncreased free volume and reduced chain packing due to the bulky diamantane cage.
Thermal Stability (Tg, Td) HighInherent stability of the imide ring and the rigid diamantane structure.
Solubility IncreaseDisruption of intermolecular interactions and non-planar structure.
Optical Transparency IncreaseReduction of inter-chain charge-transfer complex formation.

Analytical Techniques in Research on 4,9 Diaminodiamantane

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are indispensable tools for the separation and analysis of complex mixtures. In the context of 4,9-Diaminodiamantane, these methods are crucial for ensuring the purity of synthesized batches and for the separation of any potential isomers.

Due to the relatively low volatility of this compound, direct analysis by gas chromatography is challenging. Therefore, a derivatization step is typically required to convert the amino groups into less polar, more volatile functionalities. Common derivatizing agents for amines include acylating reagents (e.g., trifluoroacetic anhydride) or silylating reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide).

Once derivatized, the resulting compounds can be readily analyzed by GC-MS. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint for identification.

Illustrative GC-MS Data for a Derivatized Diaminodiamantane:

ParameterValue
GC Column Capillary column (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 10 min
Carrier Gas Helium
MS Ionization Mode Electron Ionization (EI)
Derivatizing Agent Trifluoroacetic anhydride
Expected Retention Time Dependent on specific derivative and column
Key Mass Fragments (m/z) Dependent on the fragmentation pattern of the derivative

This table represents typical experimental parameters and expected outcomes for the GC-MS analysis of a derivatized diaminodiamantane. Actual values may vary based on the specific experimental setup.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For this compound, reversed-phase HPLC is a common method for assessing purity. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC setup for the analysis of this compound would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive such as trifluoroacetic acid to improve peak shape. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Representative HPLC Purity Analysis Parameters:

ParameterValue
HPLC Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Expected Retention Time Dependent on the specific gradient and column chemistry
Purity Calculation (Area of main peak / Total area of all peaks) x 100%

This table illustrates a typical set of conditions for HPLC purity analysis. The exact parameters may be optimized for specific instruments and sample matrices.

The molecular structure of this compound lacks a plane of symmetry, making it a chiral molecule. As such, it can exist as a pair of non-superimposable mirror images, or enantiomers. The synthesis of this compound may result in a racemic mixture (an equal mixture of both enantiomers) or an enantiomerically enriched mixture. Chiral chromatography is the primary technique used to separate and quantify these enantiomers to determine the enantiomeric excess (ee).

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. The choice of CSP is critical and is often determined empirically. Common CSPs are based on polysaccharides, proteins, or cyclodextrins. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Hypothetical Chiral HPLC Separation Data:

ParameterValue
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA)
Mobile Phase Hexane (B92381)/Isopropanol (B130326)
Flow Rate 0.5 mL/min
Detection UV at 210 nm
Retention Time (Enantiomer 1) t_R1
Retention Time (Enantiomer 2) t_R2
Enantiomeric Excess (ee) [(Area_1 - Area_2) / (Area_1 + Area_2)] x 100%

This table provides a conceptual framework for the chiral separation of this compound enantiomers. The selection of the chiral stationary phase and mobile phase is crucial for achieving separation.

Thermal Analysis Techniques

Thermal analysis techniques are used to measure the physical and chemical properties of a material as a function of temperature. For this compound, these methods provide valuable information about its thermal stability and phase behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air). This technique is used to determine the thermal stability of a compound. The temperature at which the compound begins to lose mass is an indicator of its decomposition temperature. The rigid, cage-like structure of the diamantane core is known to impart significant thermal stability to its derivatives. Research on polyamides incorporating 4,9-diamantylene units has shown a notable improvement in the thermal stability of the resulting polymers, suggesting the high intrinsic thermal stability of the this compound moiety.

A TGA thermogram of this compound would be expected to show a stable baseline with no significant mass loss until a high temperature, at which point a sharp drop in mass would indicate decomposition.

Expected TGA Profile for this compound:

ParameterObservation
Heating Rate 10 °C/min
Atmosphere Nitrogen
Initial Mass Stable
Onset of Decomposition Expected to be at a high temperature, reflecting the stability of the diamondoid cage
Residue at 800 °C Minimal, assuming complete decomposition to volatile products

This table describes the anticipated results from a TGA analysis, highlighting the expected high thermal stability of the compound.

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. A DSC thermogram of this compound would reveal its melting point, which is expected to be relatively high due to its rigid and symmetrical structure. The thermogram would show an endothermic peak corresponding to the energy absorbed by the sample during the melting process. The peak temperature of this endotherm is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Anticipated DSC Data for this compound:

Thermal EventTemperature (°C)Enthalpy (J/g)
Melting Point (T_m) Expected to be a sharp, high-temperature peakΔH_fusion

This table illustrates the type of data obtained from a DSC analysis, which would characterize the melting behavior of this compound.

Elemental Analysis for Stoichiometry Confirmation

Elemental analysis is a cornerstone technique in the characterization of new chemical entities, providing fundamental insight into the elemental composition of a sample. This method is employed to experimentally determine the mass percentages of the constituent elements, which are then compared against the theoretical values calculated from the compound's proposed molecular formula. In the context of this compound, this analysis serves as a critical checkpoint to confirm its stoichiometry and, by extension, its empirical formula, C₁₄H₂₂N₂.

The theoretical elemental composition of this compound is calculated based on its molecular formula. For C₁₄H₂₂N₂, the expected percentages of carbon, hydrogen, and nitrogen are meticulously determined from the atomic weights of these elements and the molecular weight of the compound.

Detailed research findings from the synthesis and characterization of this compound report the outcomes of such elemental analysis. The experimentally determined values are typically the result of combustion analysis, where a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. These quantities are then used to calculate the percentage composition of the original sample.

The close agreement between the experimental and theoretical values provides strong evidence for the successful synthesis and purity of this compound. A significant deviation between these figures would suggest the presence of impurities or an incorrect structural assignment.

The following table summarizes the theoretical and experimentally determined elemental composition of this compound, underscoring the accuracy of the synthesis and the confirmation of its stoichiometry. tandfonline.com

ElementTheoretical %Experimental % tandfonline.com
Carbon (C)77.0176.91
Hydrogen (H)10.1610.13
Nitrogen (N)12.83Not Reported

Note: The theoretical percentage for Nitrogen is calculated based on the molecular formula. The referenced study did not report the experimental value for Nitrogen.

The data clearly demonstrates a strong correlation between the calculated and measured percentages for carbon and hydrogen, with minimal discrepancy. tandfonline.com This concordance is a fundamental piece of evidence that validates the molecular formula of this compound as C₁₄H₂₂N₂.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,9-Diaminodiamantane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The primary synthesis involves bromination of diamantane to form 4,9-dibromodiamantane, followed by amidation with acetonitrile in sulfuric acid and subsequent hydrolysis in a sodium hydroxide/diethylene glycol solution. Critical factors include reaction temperature (optimal range: 80–120°C), solvent polarity, and catalyst efficiency. For instance, prolonged hydrolysis times (>24 hours) at elevated temperatures may degrade intermediates, reducing purity. Characterization via NMR and elemental analysis is essential to validate structural integrity . Alternative routes, such as direct amination under high-pressure NH₃, have been explored but require stringent control of moisture to avoid side reactions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the diamantane backbone and amine functionalization. Fourier-Transform Infrared Spectroscopy (FTIR) identifies N–H stretching vibrations (3200–3400 cm⁻¹) and diamondoid C–H bonds. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal stability, with decomposition typically >400°C for polyimide derivatives. High-Resolution Mass Spectrometry (HRMS) or X-ray crystallography resolves molecular configuration ambiguities, particularly for derivatives with steric hindrance .

Q. What polymer applications leverage the structural rigidity of this compound?

  • Methodological Answer : Incorporating this compound into polyimides enhances thermal stability (Tg > 300°C) and reduces dielectric constants (<2.5 at 1 MHz), making it suitable for microelectronic insulation. Synthesis involves polycondensation with aromatic dianhydrides (e.g., pyromellitic dianhydride) in polar aprotic solvents (e.g., NMP). Solubility challenges in common solvents require copolymerization with flexible diamines (e.g., 1,3-diaminopropane) to balance rigidity and processability .

Advanced Research Questions

Q. How can multivariate experimental design optimize the synthesis of this compound derivatives?

  • Methodological Answer : Doehlert matrix designs are effective for optimizing multi-variable systems (e.g., pH, temperature, catalyst concentration). For example, a three-factor Doehlert design can identify optimal amidation conditions by testing 13 experimental points, reducing reagent waste. Response Surface Methodology (RSM) models interactions between variables, enabling prediction of maximum yield (e.g., 85–90% under pH 4.9, 37°C). Validation via ANOVA ensures statistical significance .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound-based polymers?

  • Methodological Answer : Discrepancies in decomposition temperatures (e.g., 400°C vs. 525°C) arise from differences in heating rates (5°C/min vs. 10°C/min) and atmospheric conditions (N₂ vs. air). Standardized TGA protocols (ISO 11358) under inert gas with controlled heating rates are recommended. Cross-linking density, measured via Dynamic Mechanical Analysis (DMA), also impacts stability; higher cross-linking correlates with delayed degradation .

Q. What computational approaches predict structure-property relationships in this compound-containing polymers?

  • Methodological Answer : Density Functional Theory (DFT) simulations calculate electronic polarizability to explain low dielectric constants. Molecular Dynamics (MD) models polymer chain packing, showing that diamondoid moieties reduce free volume, enhancing mechanical strength. Software like Gaussian or Materials Studio can simulate steric effects during polycondensation, guiding monomer selection for target properties .

Q. What challenges arise in scaling up this compound synthesis, and how can they be mitigated?

  • Methodological Answer : Scaling from milligram to gram quantities often reduces yield due to inefficient heat transfer in larger reactors. Flow chemistry systems improve temperature control and mixing for bromination steps. Purification via column chromatography becomes impractical; instead, recrystallization from ethanol/water mixtures (7:3 v/v) achieves >95% purity. Real-time monitoring with inline FTIR ensures reaction completion .

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